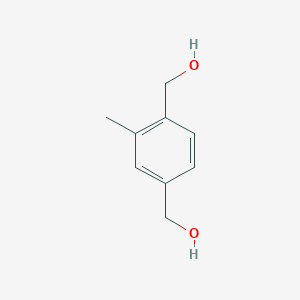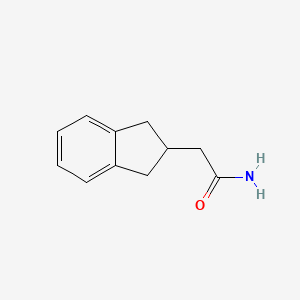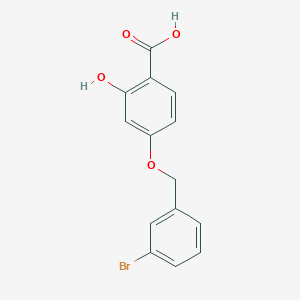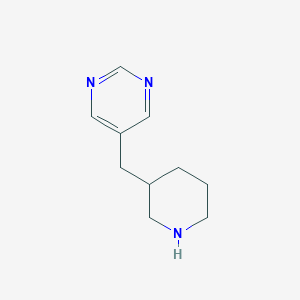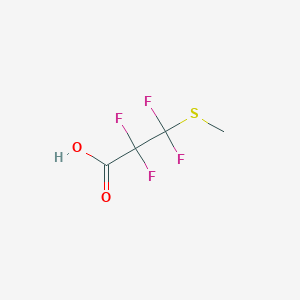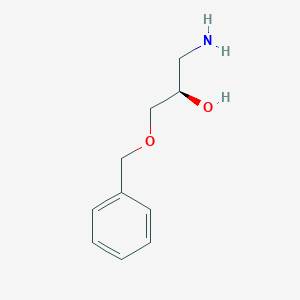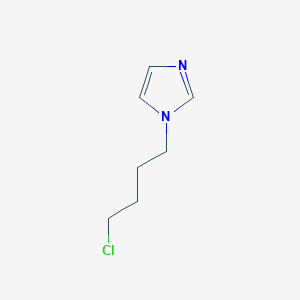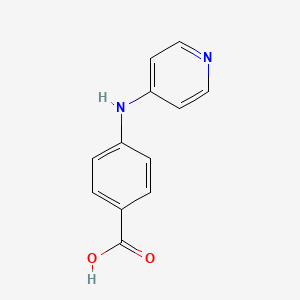
4-(pyridin-4-ylamino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(pyridin-4-ylamino)benzoic acid is an organic compound with the molecular formula C12H10N2O2 It consists of a benzoic acid moiety substituted with a pyridinylamino group at the para position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(pyridin-4-ylamino)benzoic acid typically involves the aromatic substitution of a benzoic acid derivative with a pyridinylamine. One common method includes the reaction of 4-nitrobenzoic acid with 4-aminopyridine under reducing conditions to yield the desired product. The reaction conditions often involve the use of a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions: 4-(pyridin-4-ylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are frequently used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products:
Oxidation: Formation of quinones.
Reduction: Conversion to amino derivatives.
Substitution: Various substituted pyridinylamino benzoic acids.
科学研究应用
4-(pyridin-4-ylamino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(pyridin-4-ylamino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
- 4-(2-Pyridinylamino)benzoic acid
- 4-(3-Pyridinylamino)benzoic acid
- 4-(4-Pyridyl)benzoic acid
Comparison: 4-(pyridin-4-ylamino)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. Compared to its analogs, it may exhibit different chemical and biological activities, making it a valuable compound for targeted applications.
属性
分子式 |
C12H10N2O2 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC 名称 |
4-(pyridin-4-ylamino)benzoic acid |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-8H,(H,13,14)(H,15,16) |
InChI 键 |
OEWZQATXQINCCC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)O)NC2=CC=NC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
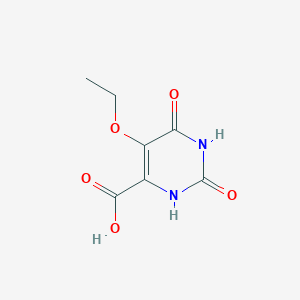
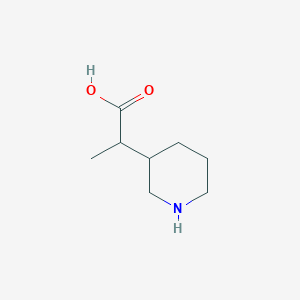
![2-(4-(1,3-Dioxolan-2-yl)-1-methyl-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B8651967.png)
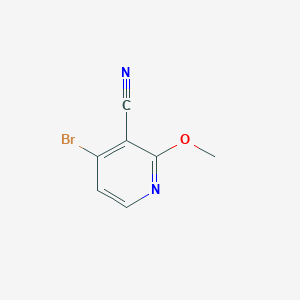
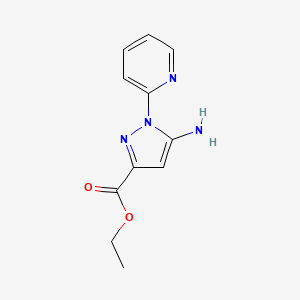
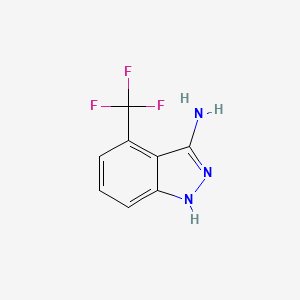
![8-Azaspiro[5.7]tridecane](/img/structure/B8651993.png)
